

molecular structure and weight of 1,1,1-Trifluoropropane

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Compound of Interest

Compound Name: 1,1,1-Trifluoropropane

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An In-Depth Technical Guide to **1,1,1-Trifluoropropane** (HFC-263fb)

Abstract

1,1,1-Trifluoropropane, also known as HFC-263fb, is a hydrofluorocarbon of significant interest due to its specific physicochemical properties conferred by the trifluoromethyl group. This document provides a comprehensive technical overview of its molecular structure, properties, synthesis, analytical characterization, applications, and safety protocols. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes field-proven insights with established scientific data to serve as a definitive reference.

Molecular Structure and Physicochemical Properties

The unique characteristics of **1,1,1-Trifluoropropane** stem directly from its molecular architecture. The presence of a highly electronegative trifluoromethyl group on a short alkyl chain creates a molecule with distinct polarity and stability.

Molecular Identity

- Chemical Formula: $C_3H_5F_3$ [1][2][3][4][5][6][7][8][9]
- Molecular Weight: Approximately 98.07 g/mol [2][4][7][10]

- CAS Number: 421-07-8[1][2][3][4][6][8][9][10][11]
- Synonyms: HFC-263fb, R-263fb, CH₃CH₂CF₃. [1][2][6][7][8][9][11][12]

Structural Representation

The structure consists of a central propane backbone where one terminal carbon atom is fully substituted with three fluorine atoms. This arrangement is key to its chemical behavior and physical state.

Caption: 2D molecular structure of **1,1,1-Trifluoropropane**.

Physicochemical Data

1,1,1-Trifluoropropane is a colorless and odorless gas at standard temperature and pressure. [2] Its key physical properties are summarized below. The low boiling point is a direct consequence of its molecular weight and the nature of its intermolecular forces.

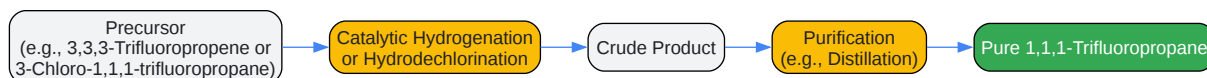
Property	Value	Source
Molecular Weight	98.07 g/mol	[2][4][7]
Boiling Point	-12 °C to -13 °C	[5][6][7][11]
Melting Point	-148 °C	[5][6][7][11]
Density	1.038 g/cm ³	[6][7]
Vapor Pressure	2770 mmHg at 25 °C	[6][7]
Refractive Index	1.276	[6][7]
Octanol/Water Partition Coeff. (logP)	1.959	[13]

Synthesis and Manufacturing

The synthesis of **1,1,1-Trifluoropropane** is primarily achieved through catalytic hydrogenation of unsaturated or halogenated precursors. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, as the C-F bonds must remain intact.

Synthetic Workflow Overview

The general pathway involves the reaction of a C3 fluorinated precursor with a hydrogen source over a metal catalyst, followed by purification.



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Caption: General workflow for the synthesis of **1,1,1-Trifluoropropane**.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,3,3-Trifluoropropene

This method involves the direct addition of hydrogen across the double bond of 3,3,3-trifluoropropene. The choice of a palladium catalyst is crucial for its efficiency in activating hydrogen without promoting C-F bond cleavage.

- **Reactor Preparation:** A high-pressure stainless-steel autoclave is charged with a palladium-on-carbon catalyst (typically 5% Pd/C). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
- **Reagent Introduction:** A solvent such as ethanol is added, followed by the precursor, 3,3,3-Trifluoropropene.
- **Reaction Execution:** The reactor is pressurized with hydrogen gas to the target pressure. The mixture is heated and stirred vigorously to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.
- **Monitoring:** The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
- **Workup and Purification:** After cooling and venting the reactor, the catalyst is removed by filtration. The resulting solution is then subjected to fractional distillation to isolate the pure

1,1,1-Trifluoropropane from the solvent and any byproducts.

Protocol 2: Hydrodechlorination of 3-Chloro-**1,1,1-trifluoropropane**

This alternative route involves the selective cleavage of a C-Cl bond and its replacement with a C-H bond.[\[10\]](#) This process is also effectively catalyzed by palladium-based systems.

- **Catalyst and Reagent Setup:** A reaction vessel is charged with a palladium catalyst (e.g., Pd/C) and a solvent. 3-Chloro-**1,1,1-trifluoropropane** (a key intermediate in various syntheses) is added.[\[14\]](#)[\[15\]](#)
- **Hydrogenation:** The vessel is purged and then pressurized with hydrogen.
- **Neutralization:** A base, such as sodium hydroxide or an amine, is often included to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing catalyst deactivation and corrosion.
- **Reaction Conditions:** The reaction is typically run at elevated temperatures and pressures to facilitate the C-Cl bond cleavage.
- **Isolation:** Upon completion, the reaction mixture is cooled, filtered to remove the catalyst and any precipitated salts, and the product is isolated by distillation.

Analytical Characterization

Unambiguous identification and purity assessment of **1,1,1-Trifluoropropane** rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **1,1,1-Trifluoropropane**, with ^1H , ^{13}C , and ^{19}F nuclei providing complementary information.[\[10\]](#)

Nucleus	Atom Position	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
^1H	$-\text{CH}_3$	~ 1.1	Triplet of Quartets	$J_{\text{H-H}} \approx 7.4$, $J_{\text{H-F}} \approx 2.5$
^1H	$-\text{CH}_2-$	~ 2.1	Quartet of Quartets	$J_{\text{H-H}} \approx 7.4$, $J_{\text{H-F}} \approx 11.5$
^{19}F	$-\text{CF}_3$	~ -65	Triplet	$J_{\text{F-H}} \approx 11.5$

Rationale: The ^1H NMR spectrum is characteristic: the methyl ($-\text{CH}_3$) protons appear as a triplet due to coupling with the adjacent methylene ($-\text{CH}_2-$) protons, and each peak of the triplet is further split into a quartet by the long-range coupling to the three fluorine atoms. The methylene protons appear as a quartet due to coupling with the methyl protons, with each peak of that quartet split again into a quartet by the three adjacent fluorine atoms. The ^{19}F NMR provides a simple triplet, confirming the presence of an adjacent CH_2 group.[\[10\]](#)[\[16\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

- **Molecular Ion (M^+):** A peak corresponding to the molecular weight ($m/z \approx 98$) is expected, though it may be of low intensity.
- **Key Fragments:** The most prominent fragmentation pathway involves the loss of a methyl or ethyl group. A significant peak at $m/z = 69$, corresponding to the $[\text{CF}_3]^+$ ion, is a characteristic feature for molecules containing a trifluoromethyl group.

Applications in Research and Industry

The properties of **1,1,1-Trifluoropropane** make it a valuable compound in several fields.

- **Refrigerants:** It has been investigated as a component in refrigerant mixtures due to its favorable thermodynamic properties and a lower global warming potential (GWP) compared to many older fluorinated compounds.[\[2\]](#)

- **Chemical Intermediate:** The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals, enhancing properties like metabolic stability and bioavailability. **1,1,1-Trifluoropropane** and its precursors, such as 3-bromo-**1,1,1-trifluoropropane** and 3-chloro-**1,1,1-trifluoropropane**, are valuable building blocks for introducing this moiety.[\[10\]](#)
[\[14\]](#)[\[17\]](#)
- **Research:** It is used in fundamental studies of molecular interactions and as a model compound in the development of computational chemistry force fields.[\[10\]](#)

Safety, Handling, and Storage

As a flammable, liquefied gas, **1,1,1-Trifluoropropane** requires strict safety protocols.[\[1\]](#)[\[18\]](#)

Hazard Identification

The compound presents several physical and health hazards.[\[1\]](#)

GHS Hazard Statement	Code	Description
Flammable Gas	H221	The substance is a flammable gas.
Gas Under Pressure	H280	Contains gas under pressure; may explode if heated.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Respiratory Irritation	H335	May cause respiratory irritation.
Drowsiness/Dizziness	H336	May cause drowsiness or dizziness.
Simple Asphyxiant	H380	May displace oxygen and cause rapid suffocation.

Source: Synquest Labs[\[1\]](#)

Protocol for Safe Handling

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Oxygen detectors should be used where asphyxiating gases may be released.[1]
- Grounding: Use proper grounding procedures for all equipment to prevent static electricity discharge, which can be an ignition source.[1] Use only non-sparking tools.[1]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
 - Skin Protection: Wear protective gloves (including cold-insulating gloves for handling cylinders) and flame-retardant clothing.[1][18]
 - Respiratory Protection: If ventilation is inadequate, use a self-contained breathing apparatus (SCBA).[1]
- Cylinder Handling: Cylinders must be securely chained when in use.[1] Protect them from physical damage.

Storage and First Aid

- Storage: Store in a dry, cool, well-ventilated area away from ignition sources and direct sunlight.[1][18] Do not expose to temperatures exceeding 50 °C.[1]
- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][18]
 - Skin Contact: For frostbite from the liquefied gas, seek immediate medical attention. For irritation, wash with soap and water.[18]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[1]

Conclusion

1,1,1-Trifluoropropane is a foundational chemical with well-defined properties and significant utility. Its synthesis is robust, its analytical profile is distinct, and its applications, particularly as a low-GWP refrigerant and a synthetic building block, are expanding. A thorough understanding of its characteristics and strict adherence to safety protocols are essential for leveraging its full potential in scientific and industrial settings.

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